Polypropylene

Catalog No.
S584928
CAS No.
9003-07-0
M.F
C22H42O3
M. Wt
354.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polypropylene

CAS Number

9003-07-0

Product Name

Polypropylene

IUPAC Name

12-[(2S,3R)-3-octyloxiran-2-yl]dodecanoic acid

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

InChI

InChI=1S/C22H42O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/t20-,21+/m1/s1

InChI Key

NSYDMBURIUSUDH-RTWAWAEBSA-N

SMILES

CCCCCCCCC1C(O1)CCCCCCCCCCCC(=O)O

Synonyms

celgard

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCCCCCC(=O)O

Polypropylene in Membranes

Polypropylene (PP) is a highly sought-after material for scientific research in membrane technology due to its exceptional properties. These include excellent thermal stability [National Institutes of Health (.gov): ], chemical resistance, mechanical strength, and affordability [National Institutes of Health (.gov): ]. Researchers can utilize a technique called electrospinning to create PP membranes with micro and nano-sized fibers, resulting in a high specific surface area [National Institutes of Health (.gov): ]. This high surface area is crucial for efficient filtration processes.

Current research explores the application of PP membranes in various fields, including water filtration, air filtration, and even biomedicine [National Institutes of Health (.gov): ]. The unique properties of PP membranes make them strong contenders for advancements in these areas.

Polypropylene Composites

Beyond membranes, PP finds itself at the forefront of research on composite materials. Scientists are incorporating nanomaterials like graphene, MXene, and nano-clay into PP to achieve advanced functionalities [ResearchGate: ]. These composites exhibit improved thermal stability, enhanced impact resistance, and superior barrier properties [ResearchGate: ]. The addition of conductive materials like carbon nanotubes can even introduce electrical conductivity to PP composites, opening doors for new applications [National Institutes of Health (.gov): ].

Research on PP composites is ongoing, with scientists striving to optimize these materials for specific applications. Future advancements in this field hold promise for various sectors, including aerospace and automotive industries.

Polypropylene in Biomedicine

The biocompatible nature of PP makes it a valuable material for biomedical research. Studies are investigating the potential of PP scaffolds for tissue engineering applications [ResearchGate: ]. These scaffolds provide a 3D structure that can support cell growth and proliferation, potentially aiding in tissue regeneration.

Researchers are also exploring the use of PP in drug delivery systems and medical devices due to its chemical resistance and ability to withstand sterilization techniques [Mesh News Desk: ]. Syringes, Petri dishes, and intravenous bottles are just a few examples of current medical applications that utilize PP [Xometry: ].

Origin and Significance:

Polypropylene was first synthesized in 1951 by Robert Banks and J. Paul Hogan at Phillips Petroleum Company []. It is a significant advancement in polymer science due to its desirable properties like high strength, chemical resistance, and lightweight nature. Polypropylene's versatility makes it a crucial material in various scientific research fields, including material science, medicine, textiles, and packaging [, ].


Molecular Structure Analysis

Key Features:

Polypropylene is a polyolefin, meaning it consists of repeating units derived from the alkene monomer propylene (C3H6) []. Its chemical formula is (C3H6)n, where n represents the number of repeating units. The key feature of its structure is the presence of a methyl group (CH3) attached to every other carbon atom in the polymer backbone. This creates a stereoregular structure, influencing its physical and chemical properties [].

Notable Aspects:

Polypropylene exists in two main forms: crystalline and amorphous. The crystalline regions, where polymer chains are tightly packed, contribute to its strength and rigidity. Amorphous regions, with less ordered chains, provide flexibility []. The ratio of these regions affects the overall properties of the material.


Chemical Reactions Analysis

Synthesis:

Polypropylene is typically produced through chain-growth polymerization of propylene using Ziegler-Natta catalysts. These catalysts control the stereochemistry of the polymerization, leading to different types of polypropylene with varying properties [].

Balanced Chemical Equation (for representative propagation step):

propylene (C3H6) + catalyst → growing polymer chain + C3H6

Decomposition:

Polypropylene undergoes thermal decomposition at high temperatures (>350°C), primarily breaking down into smaller hydrocarbons, methane, and hydrogen gas.

Other Relevant Reactions:

Polypropylene can undergo various chemical modifications, such as grafting and copolymerization, to introduce new functionalities for specific applications [].


Physical And Chemical Properties Analysis

  • Melting Point: 130-171°C (depending on crystallinity) []
  • Boiling Point: >350°C (decomposes before boiling)
  • Density: 0.855 g/cm³ (amorphous), 0.946 g/cm³ (crystalline) []
  • Solubility: Insoluble in water, soluble in non-polar organic solvents at elevated temperatures []
  • Stability: High chemical resistance to many acids, bases, and organic solvents []

Mechanism of Action (Not Applicable)

Polypropylene does not have a specific biological function and hence doesn't have a mechanism of action in living systems.

  • Toxicity: Polypropylene is generally considered non-toxic [].
  • Flammability: Flammable, with a burning point of around 340°C. Produces fumes containing carbon monoxide and other hydrocarbons during combustion.
  • Reactivity: Stable under normal conditions. However, it can degrade at high temperatures and may react with strong oxidizing agents [].

Safety Precautions:

  • Proper ventilation is recommended during handling and processing due to potential fumes during heating.
  • Standard fire safety practices should be followed when working with polypropylene.

Physical Description

Polypropylene is a tan to white odorless solid. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999)

Color/Form

TRANSLUCENT WHITE SOLID

XLogP3

8.3

Density

0.9 at 68 °F (USCG, 1999)

Odor

ODORLESS

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 309 of 311 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Impurities

Most commercial propylene resins contain 70% isotactic and crystalline polymer, 20-30% isotactic and amorphous polymer and 5-10% atactic and amorphous polyme

Other CAS

3420-36-8
9003-07-0

Wikipedia

Polypropylene
12-[(2S,3R)-3-octyloxiran-2-yl]dodecanoic acid
2-Oxiranedodecanoic acid, 3-octyl-, (2R,3S)-rel-

Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Film forming; Viscosity controlling

Methods of Manufacturing

CATALYTIC POLYMERIZATION OF PROPYLENE USING A SLURRY PROCESS
EARLY SYNTHESIS OF ISOTACTIC FORM WITH ZIEGLER CATALYST & COMPARISON WITH ATACTIC FORM: NATTA ET AL, J AM CHEM SOC 77, 1708 (1955); NATTA, J POLYMER SCI 16, 143 (1955).
PROPYLENE...CAN BE POLYMERIZED TO FIBER-FORMING POLYPROPYLENE. THE POLYMER IS MELT-SPUN, STRETCHED OR DRAWN & THEN ANNEALED.

General Manufacturing Information

2-Oxiranedodecanoic acid, 3-octyl-, (2R,3S)-rel-: INACTIVE
...CAN BE COLORED THROUGHOUT ITS MASS BY ADDING INSOL PIGMENTS BUT LIKE OTHER POLYOLEFINES IT IS VERY DIFFICULT TO DYE WITH USUAL DYES, BECAUSE IT IS HYDROPHOBIC & COMPLETELY LACKS REACTIVE GROUPS.
THREE FORMS...POSSIBLE. ISOTACTIC (FIBER-FORMING): METHYL GROUPS...ALL ON SAME SIDE OF PLANE OF ZIG-ZAG CARBON ATOM CHAIN. SYNDIOTACTIC: METHYL GROUPS...ON ALTERNATE SIDES OF PLANE OF CARBON ATOM CHAIN. ATACTIC (NOT FIBER-FORMING, AMORPHOUS): METHYL GROUPS...IN RANDOM ARRANGEMENT WITH RESPECT TO PLANE OF CARBON ATOM CHAIN.
NUMBER OF PHARMACEUTICAL MFR .../PACK/ ALL OF THEIR PRODUCT LINE IN PLASTIC CONTAINERS. ...PLASTIC CONTAINERS PRESENTLY ARE THOSE MFR FROM... POLYPROPYLENE... SINCE.../IT/ CONTAIN EXTREMELY SMALL AMT OF ADDITIVES, PRIMARILY AS ANTIOXIDANTS & ANTISTATIC AGENTS...CONCN TO ENDANGER PT.../IS/ MINIMAL.
Isotactic, syndiotactic and atactic isomers of polypropylene exist. However, only the isotactic isomer is of commercial importance

Stability Shelf Life

POOR RESISTANCE TO SUNLIGHT WHEN UNSTABILIZED /ISOTACTIC FORM/
OXIDIZES IN AIR @ HIGH TEMP

Dates

Modify: 2023-08-15

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